molecular formula C6H6IN5 B14002733 3-iodo-N-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

3-iodo-N-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B14002733
M. Wt: 275.05 g/mol
InChI Key: NSUFLTAYVADSEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-iodo-N-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a heterocyclic compound that belongs to the family of pyrazolopyrimidines. This compound is characterized by the presence of an iodine atom at the 3rd position, a methyl group at the nitrogen atom, and an amine group at the 4th position of the pyrazolo[3,4-d]pyrimidine ring system. It has a molecular formula of C6H6IN5 and a molecular weight of 275.05 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-iodo-N-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves the following steps:

    Formation of the Pyrazolo[3,4-d]pyrimidine Core: The core structure can be synthesized by the cyclization of appropriate precursors such as hydrazines and pyrimidines under acidic or basic conditions.

    Methylation: The methylation of the nitrogen atom can be carried out using methyl iodide or dimethyl sulfate under basic conditions.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. These methods may include continuous flow synthesis, microwave-assisted synthesis, and the use of green chemistry principles to minimize waste and energy consumption .

Chemical Reactions Analysis

Types of Reactions

3-iodo-N-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as sodium azide, potassium thiolate, and sodium alkoxide. Reaction conditions typically involve the use of polar aprotic solvents and mild heating.

    Oxidation and Reduction Reactions: Common oxidizing agents include hydrogen peroxide and potassium permanganate, while reducing agents include sodium borohydride and lithium aluminum hydride.

    Coupling Reactions: Common reagents include palladium catalysts, boronic acids, and alkynes.

Major Products Formed

Mechanism of Action

The mechanism of action of 3-iodo-N-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets, such as kinases and other enzymes. The compound binds to the active site of these enzymes, inhibiting their activity and thereby modulating the associated biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-iodo-N-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is unique due to the presence of both the iodine atom and the methyl group, which confer specific chemical and biological properties. The iodine atom enhances the compound’s reactivity in substitution and coupling reactions, while the methyl group modulates its binding affinity and selectivity for specific molecular targets .

Properties

Molecular Formula

C6H6IN5

Molecular Weight

275.05 g/mol

IUPAC Name

3-iodo-N-methyl-2H-pyrazolo[3,4-d]pyrimidin-4-amine

InChI

InChI=1S/C6H6IN5/c1-8-5-3-4(7)11-12-6(3)10-2-9-5/h2H,1H3,(H2,8,9,10,11,12)

InChI Key

NSUFLTAYVADSEO-UHFFFAOYSA-N

Canonical SMILES

CNC1=NC=NC2=NNC(=C21)I

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.